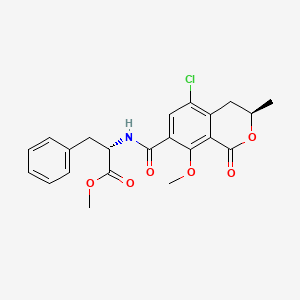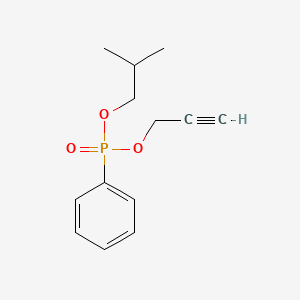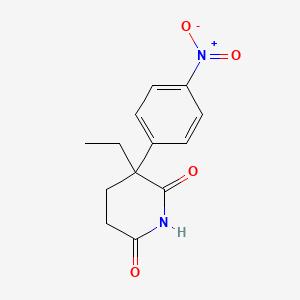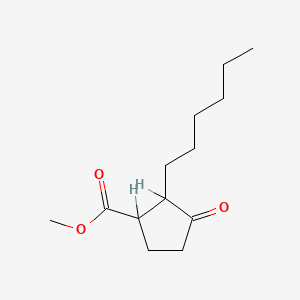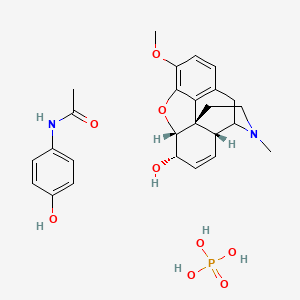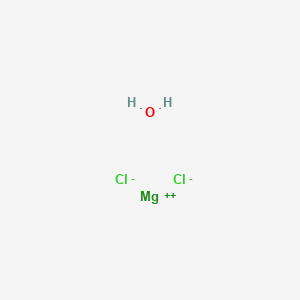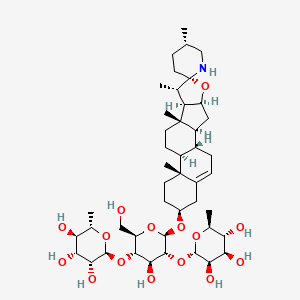
2-フェノキシアセトフェノン
概要
説明
2-Phenoxyacetophenone (2-PA) is an organic compound belonging to the phenoxyacetophenone family. It is a colorless, crystalline solid with a molecular formula of C10H10O2. 2-PA is a versatile chemical intermediate used in a variety of applications, including synthesis of dyes, perfumes, and pharmaceuticals. It is also used as a catalyst in some reactions, as a reagent in the synthesis of other compounds, and as an intermediate in the production of a variety of other compounds.
科学的研究の応用
リグニン分解
リグニンは不均一な芳香族ポリマーであり、植物細胞壁の主要な構成要素です . セルロースに次いで地球上で2番目に豊富な有機物質です . 微生物は自然界でリグニンを効果的に分解し、地球規模の炭素循環において重要な役割を果たしています . 微生物がリグニンをどのように分解するかを理解することは、炭素循環の理解を深め、リグニンバリューアップのためのこれらの生物のバイオテクノロジー応用を促進する可能性があります .
エーテル結合開裂
β-O-4アルキルアリールエーテルは、リグニンの中で最も豊富な結合です . 芳香族成分は主に強い共有エーテル結合によって結合しているため、エーテル結合の開裂は微生物によるリグニン分解における重要なステップです . 2-PAPは、リグニン中のβ-O-4結合のモデル化合物です . 研究者は、エーテル結合開裂を監視することにより、2-PAPを形質転換できる微生物を探してきました .
微生物の単離
東京理科大学の研究者は、リグニンモデル化合物2-PAPを分解する8種類の微生物を単離しました . これには、7種類の細菌(属:アキネトバクター、クプリアビドゥス、ノカルディオイデス、またはストレプトマイセス)と1種類の真菌(属:ペニシリウム)が含まれます . 我々の知る限り、これらは2-PAPのエーテル結合を開裂することが実証された最初の微生物です .
酵素の同定
単離された微生物の1つは、新しい未同定の酵素を使用して2-PAPのエーテル結合を開裂し、フェノールと安息香酸を生成します . この変換メカニズムは、よく研究されている還元性β-エーテラーゼに関連するメカニズムとは異なります .
工業用化学品の生産
リグニンは、植物バイオマス由来の再生可能な有機物質として注目を集めています . 特に、リグニンは、現在石油から生産されている芳香族化合物などの工業用化学品の生産に役立つ可能性があります .
炭素循環の理解
微生物がリグニンをどのように分解するかを解明することは、炭素循環の理解を深めるだけでなく、これらの生物のリグニンバリューアップへのバイオテクノロジー応用を促進する可能性があります .
作用機序
Target of Action
The primary targets of 2-Phenoxyacetophenone (2-PAP) are microorganisms capable of cleaving the ether bond of 2-PAP . These include bacteria from the genera Acinetobacter, Cupriavidus, Nocardioides, and Streptomyces, and fungi from the genus Penicillium . These microorganisms play a crucial role in the degradation of lignin-related compounds in nature .
Mode of Action
2-PAP interacts with its targets by undergoing oxidative and selective cleavage of its ether bond . This process is facilitated by the microorganisms, particularly the Gram-negative bacterium Acinetobacter sp. TUS-SO1 . The cleavage results in the production of phenol and benzoate .
Biochemical Pathways
The cleavage of the ether bond of 2-PAP is a critical step in the microbial degradation of lignin, a major component of plant cell walls . The transformation mechanism differs from that involved in reductive β-etherase, which has been well studied .
Pharmacokinetics
It’s known that 2-pap can be effectively transformed by the microorganisms; for instance, glucose-grown tus-so1 cells converted 1 mm 2-pap within only 12 hours .
Result of Action
The cleavage of the ether bond of 2-PAP results in the production of phenol and benzoate . This transformation might play an important role in the degradation of lignin-related compounds in nature, contributing to the global carbon cycle .
Action Environment
The action of 2-PAP is influenced by environmental factors. For instance, the presence of humic acid, a soil-derived organic compound, in the medium can promote the growth of microorganisms that transform 2-PAP . Furthermore, the transformation of 2-PAP is an oxidative process, suggesting that the presence of oxygen in the environment is crucial .
Safety and Hazards
将来の方向性
Researchers have isolated eight microorganisms that degrade the lignin model compound 2-Phenoxyacetophenone . These microorganisms might play important roles in the degradation of lignin-related compounds in nature . This could enhance the overall understanding of the carbon cycle and facilitate the biotechnological applications of these microorganisms for lignin commercialization .
Relevant Papers One relevant paper is "On the product selectivity in the electrochemical reductive cleavage of lignin model compounds" . This paper investigates the electro-catalytic hydrogenation of 2-phenoxyacetophenone in distinct three-electrode setups .
生化学分析
Biochemical Properties
2-Phenoxyacetophenone plays a significant role in biochemical reactions, particularly in the degradation of lignin, a major component of plant cell walls. It interacts with various enzymes and microorganisms that facilitate the cleavage of ether bonds within lignin. For instance, microorganisms such as Acinetobacter sp. TUS-SO1 have been shown to oxidatively and selectively cleave the ether bond of 2-Phenoxyacetophenone, producing phenol and benzoate . This interaction highlights the compound’s role in lignin degradation and its potential application in biotechnological processes.
Cellular Effects
2-Phenoxyacetophenone influences various cellular processes, particularly in microorganisms involved in lignin degradation. It has been observed that certain bacteria and fungi can transform 2-Phenoxyacetophenone by cleaving its ether bonds. This transformation results in the production of phenol and benzoate, which are further metabolized by the cells . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its role in lignin degradation and the subsequent metabolic processes.
Molecular Mechanism
The molecular mechanism of 2-Phenoxyacetophenone involves its interaction with specific enzymes that cleave its ether bonds. For example, the bacterium Acinetobacter sp. TUS-SO1 utilizes an oxidative mechanism to selectively cleave the ether bond of 2-Phenoxyacetophenone, resulting in the formation of phenol and benzoate . This process differs from the well-studied reductive β-etherase mechanism, indicating a unique pathway for the degradation of lignin-related compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenoxyacetophenone have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that microorganisms can efficiently transform 2-Phenoxyacetophenone within a short period, with glucose-grown Acinetobacter sp. TUS-SO1 cells converting 1 mM of the compound within 12 hours . This rapid transformation indicates the compound’s stability and effectiveness in microbial degradation processes.
Metabolic Pathways
2-Phenoxyacetophenone is involved in metabolic pathways related to lignin degradation. The compound is transformed by microorganisms through the cleavage of its ether bonds, resulting in the production of phenol and benzoate . These metabolites are further processed through various metabolic pathways, contributing to the overall degradation of lignin and the recycling of organic matter in the environment.
特性
IUPAC Name |
2-phenoxy-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSXGTAVHIDVPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80992818 | |
| Record name | 2-Phenoxy-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80992818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721-04-0 | |
| Record name | 2-Phenoxy-1-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=721-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 721-04-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenoxy-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80992818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHENOXYACETOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,3aS,9aS,9bS)-3a,6-dimethylspiro[1,2,8,9,9a,9b-hexahydrocyclopenta[a]naphthalene-3,5'-oxolane]-2',7-dione](/img/structure/B1211836.png)
![2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride](/img/structure/B1211839.png)


